![molecular formula C22H19N3O3 B2924734 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 898444-75-2](/img/structure/B2924734.png)

3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” seems to be structurally similar to the compound you’re asking about . It has a molecular weight of 301.39 and its linear formula is C17H23N3O2 . It’s a solid substance that should be stored sealed in dry conditions at 2-8°C .

Molecular Structure Analysis

The molecular structure of the related compound “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is C17H23N3O2 .Chemical Reactions Analysis

There’s a study that discusses the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . This might be relevant to the chemical reactions of “3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one”.Physical and Chemical Properties Analysis

The related compound “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a solid substance that should be stored sealed in dry conditions at 2-8°C .科学的研究の応用

Synthesis and Characterization

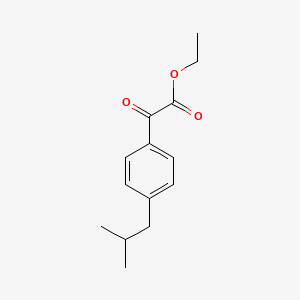

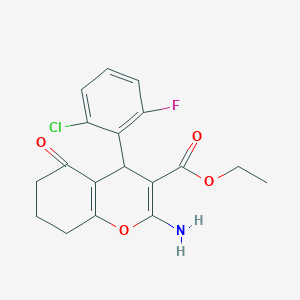

The compound 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is involved in the synthesis of various novel derivatives with potential applications in medicinal chemistry. For example, research has demonstrated the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives, showcasing the versatility of the benzo[d]imidazol-2-yl)piperidine moiety in facilitating the formation of heterocyclic compounds with potential biological activities (Goli-Garmroodi et al., 2015).

Biological Activity and Anticancer Potential

The compound and its derivatives have been explored for various biological activities, including antimicrobial, antioxidant, and anticancer properties. For instance, chromene derivatives, related to the core structure of our compound of interest, have been synthesized and evaluated for their antibacterial and antioxidant activities. Specific derivatives have shown significant antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa, as well as pronounced antioxidant activities, indicating the potential for the development of new antibacterial compounds (Al-ayed, 2011).

Another study focused on docking studies of chromeno[4,3-b]pyridine derivatives for breast cancer, demonstrating the anticancer activities of synthesized compounds through computational ADME and Lipinski's analysis followed by molecular docking and binding energy calculations. These studies found that certain derivatives showed high activity toward the breast cancer cell line MCF-7, highlighting the potential therapeutic applications of compounds based on the this compound scaffold (Abd El Ghani et al., 2022).

作用機序

Target of Action

Compounds containing thebenzimidazole moiety have been known to interact with a broad range of biological targets due to their versatile chemical and biological properties .

Mode of Action

Benzimidazole derivatives have been reported to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The mode of action is likely dependent on the specific target and the biochemical context.

Biochemical Pathways

Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they could potentially induce various molecular and cellular changes depending on the specific target and biochemical context .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of benzimidazole derivatives .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c26-21(16-13-15-5-1-4-8-19(15)28-22(16)27)25-11-9-14(10-12-25)20-23-17-6-2-3-7-18(17)24-20/h1-8,13-14H,9-12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUZIOOHWFYCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2924655.png)

![(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B2924656.png)

![8-(4-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2924657.png)

![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)

![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2924665.png)

![6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2924666.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2924672.png)

![3-Methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2924674.png)